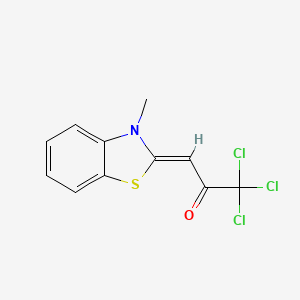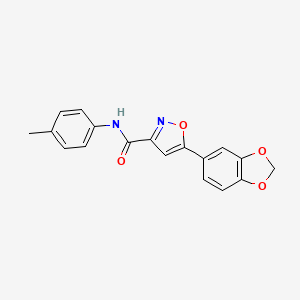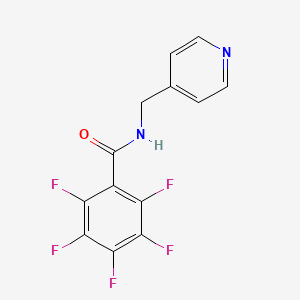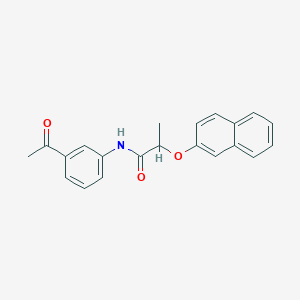![molecular formula C21H26N2O4 B4678697 2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4678697.png)
2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as allosteric modulators, which can modulate the activity of certain receptors in the brain.
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is an allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR). It binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the activity of the receptor. Activation of the α7nAChR has been shown to have a wide range of effects on the brain, including improving cognitive function, reducing inflammation, and promoting neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is its high potency and selectivity for the α7nAChR. This allows for precise modulation of the receptor activity in lab experiments. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in certain applications. Additionally, this compound is not currently approved for human use, which may limit its potential for clinical applications.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, there is potential for the development of new, more potent allosteric modulators of the α7nAChR based on the structure of this compound.
Conclusion:
In conclusion, this compound is a compound with a wide range of potential therapeutic applications. It has been extensively studied for its neuroprotective, anti-inflammatory, and cognitive-enhancing effects. The synthesis method of this compound has been optimized to yield high purity and high yields of the compound. While there are limitations to its use, this compound remains an important tool for scientific research and has potential for future clinical applications.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-8-5-17(13-20(19)26-2)14-21(24)22-15-16-3-6-18(7-4-16)23-9-11-27-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRELQMJUUIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4678622.png)
![N-[1-(4-isopropylphenyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4678625.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4678628.png)
![methyl 5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4678629.png)

![isopropyl 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4678639.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide](/img/structure/B4678641.png)



![2-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4678684.png)
![6-phenyl-2-(1-pyrrolidinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4678693.png)
![2-{4-[2-(4-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4678704.png)